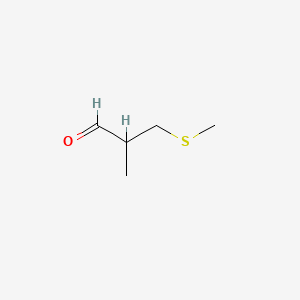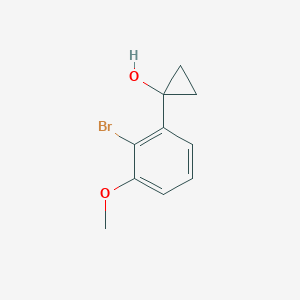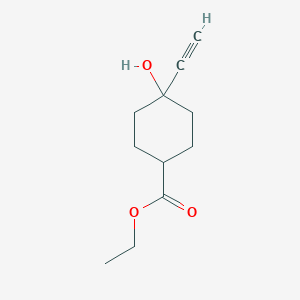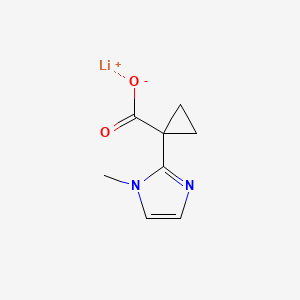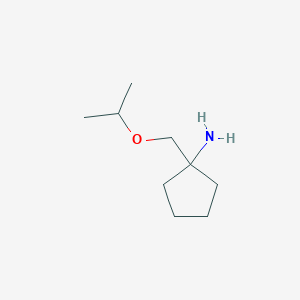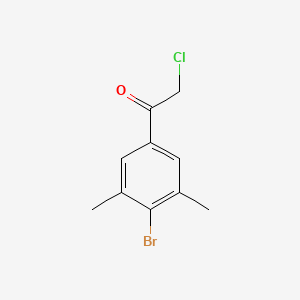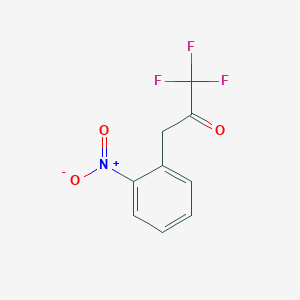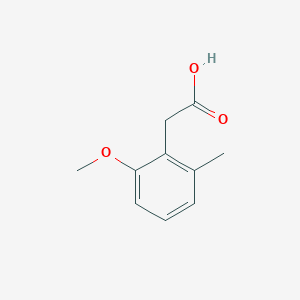
2-(2-Chloropyridin-3-YL)propan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloropyridin-3-YL)propan-2-amine is a chemical compound with the molecular formula C8H11ClN2 and a molecular weight of 170.64 g/mol . This compound is characterized by the presence of a chloropyridine moiety attached to a propan-2-amine group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloropyridin-3-YL)propan-2-amine typically involves the reaction of 2-chloropyridine with a suitable amine under controlled conditions. One common method involves the use of a reductive amination process, where 2-chloropyridine is reacted with isopropylamine in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as chromatography, is common in industrial production .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Chloropyridin-3-YL)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridine derivatives .
Aplicaciones Científicas De Investigación
2-(2-Chloropyridin-3-YL)propan-2-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-Chloropyridin-3-YL)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
2-(Pyridin-2-yl)propan-2-amine: Similar structure but lacks the chlorine atom.
2-(2-Chloropyridin-3-yl)propan-2-ol: Similar structure but with a hydroxyl group instead of an amine group.
Uniqueness
2-(2-Chloropyridin-3-YL)propan-2-amine is unique due to the presence of both a chloropyridine moiety and a propan-2-amine group. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications .
Propiedades
Número CAS |
1060812-09-0 |
|---|---|
Fórmula molecular |
C8H11ClN2 |
Peso molecular |
170.64 g/mol |
Nombre IUPAC |
2-(2-chloropyridin-3-yl)propan-2-amine |
InChI |
InChI=1S/C8H11ClN2/c1-8(2,10)6-4-3-5-11-7(6)9/h3-5H,10H2,1-2H3 |
Clave InChI |
XQYIJSZLSMTHFY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=C(N=CC=C1)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


